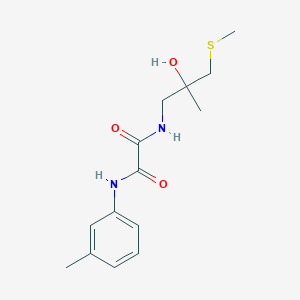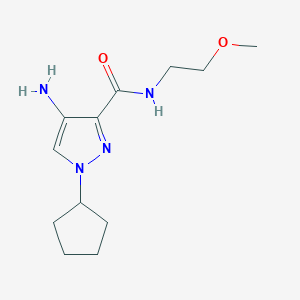
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide, also known as HTMT-2, is a compound that has gained attention in the scientific community due to its potential applications in research.
Mechanism of Action
The mechanism of action of N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide is not fully understood. However, it is believed that the compound acts as a dopamine reuptake inhibitor, which leads to an increase in dopamine release. Additionally, this compound may also modulate the activity of certain ion channels, which can further enhance dopamine release.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to increasing dopamine release, it has also been found to increase the levels of other neurotransmitters, including norepinephrine and serotonin. This compound has also been shown to enhance cognitive function and memory consolidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide in lab experiments is its ability to enhance dopamine release, which can be useful in studying reward-motivated behavior. Additionally, this compound has been shown to have a relatively low toxicity profile, which makes it a safer alternative to other compounds that have similar effects.
However, there are also limitations to using this compound in lab experiments. One of the main limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, the effects of this compound may vary depending on the dosage and administration route used.
Future Directions
There are several future directions for research on N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide. One potential application is in the treatment of Parkinson's disease, which is characterized by a loss of dopamine-producing neurons. This compound may be able to enhance dopamine release and improve motor function in Parkinson's patients.
Another potential application is in the study of addiction and substance abuse. This compound has been shown to enhance reward-motivated behavior, which can be useful in understanding the neural mechanisms underlying addiction.
Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of neuroscience research.
Synthesis Methods
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide can be synthesized through a multi-step process that involves the reaction of m-toluidine with oxalyl chloride, followed by the addition of 2-mercapto-2-methyl-3-hydroxypropionic acid and sodium hydroxide. The resulting compound is then purified through recrystallization.
Scientific Research Applications
N1-(2-hydroxy-2-methyl-3-(methylthio)propyl)-N2-(m-tolyl)oxalamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to enhance the release of dopamine, a neurotransmitter that plays a crucial role in reward-motivated behavior. This compound has also been shown to increase the activity of certain brain regions, including the prefrontal cortex and the striatum.
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-10-5-4-6-11(7-10)16-13(18)12(17)15-8-14(2,19)9-20-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZHWOKLQWEWAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(spiro[5,5-(1,2,3,4-Tetrahydronapthalene)])-2-phenyl-1,2,4-triazolan-3-one](/img/structure/B2621007.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 4-chloro-2-methoxybenzoate](/img/structure/B2621013.png)



![N-benzyl-N-ethyl-4H-chromeno[3,4-d]isoxazole-8-sulfonamide](/img/structure/B2621018.png)
![5-((2-Chlorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621019.png)
![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2621020.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2621021.png)



![2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-phenethylacetamide](/img/structure/B2621029.png)